6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as transition metals and require specific temperature and pressure settings to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of fine chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Tolyl)imidazo[1,2-a]pyridine
- 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
- 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-3-5-12(6-4-11)14-10-17-9-13(18-2)7-8-15(17)16-14/h3-10H,1-2H3 |
InChI Key |
MYEOZQYOYPUNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)OC |
Origin of Product |
United States |
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